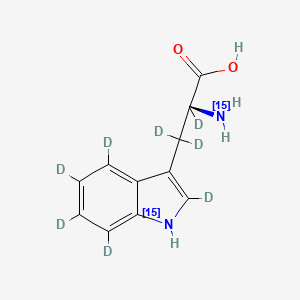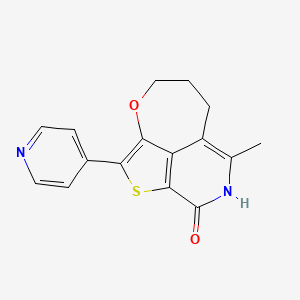
N-Ethyl norlysergic acid-d5 N,N-diethylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl norlysergic acid-d5 N,N-diethylamide is a synthetic compound belonging to the lysergamide family. It is structurally related to lysergic acid diethylamide (LSD) and is often used in scientific research due to its unique properties. This compound is characterized by the presence of an ethyl group and a deuterium-labeled ethyl group, which makes it useful for various analytical and experimental purposes.
准备方法
The synthesis of N-Ethyl norlysergic acid-d5 N,N-diethylamide involves several steps, starting from lysergic acid. The process typically includes the following steps:
Formation of Norlysergic Acid: Lysergic acid is first converted to norlysergic acid through a series of chemical reactions.
Ethylation: The norlysergic acid is then ethylated using ethyl iodide or a similar reagent to introduce the ethyl group.
Deuterium Labeling: The ethyl group is replaced with a deuterium-labeled ethyl group using deuterated reagents.
Amidation: Finally, the compound is reacted with diethylamine to form this compound.
Industrial production methods for this compound are similar but are scaled up to produce larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity.
化学反应分析
N-Ethyl norlysergic acid-d5 N,N-diethylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-Ethyl norlysergic acid-d5 N,N-diethylamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is used in studies involving receptor binding and neurotransmission, particularly in the context of serotonin receptors.
Medicine: Research involving this compound helps in understanding the pharmacological effects of lysergamides and their potential therapeutic uses.
Industry: It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
作用机制
The mechanism of action of N-Ethyl norlysergic acid-d5 N,N-diethylamide involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of signaling pathways that result in various physiological and psychological effects. The compound’s high affinity for serotonin receptors makes it a valuable tool for studying the effects of serotoninergic compounds.
相似化合物的比较
N-Ethyl norlysergic acid-d5 N,N-diethylamide is similar to other lysergamides such as lysergic acid diethylamide (LSD), N-ethyl-N-cyclopropyl lysergamide (ECPLA), and N-methyl-N-isopropyl lysergamide (MIPLA). its unique structure, which includes a deuterium-labeled ethyl group, sets it apart from these compounds. This labeling allows for more precise analytical studies and can provide insights into the metabolism and pharmacokinetics of lysergamides.
Similar Compounds
- Lysergic acid diethylamide (LSD)
- N-ethyl-N-cyclopropyl lysergamide (ECPLA)
- N-methyl-N-isopropyl lysergamide (MIPLA)
- N-methyl-N-propyl lysergamide (LAMPA)
These compounds share structural similarities but differ in their specific chemical modifications and resulting properties.
属性
分子式 |
C21H27N3O |
|---|---|
分子量 |
342.5 g/mol |
IUPAC 名称 |
(6aR,9R)-N,N-diethyl-7-(1,1,2,2,2-pentadeuterioethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C21H27N3O/c1-4-23(5-2)21(25)15-10-17-16-8-7-9-18-20(16)14(12-22-18)11-19(17)24(6-3)13-15/h7-10,12,15,19,22H,4-6,11,13H2,1-3H3/t15-,19-/m1/s1/i3D3,6D2 |
InChI 键 |
MYNOUXJLOHVSMQ-DVNCKNQXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |
规范 SMILES |
CCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


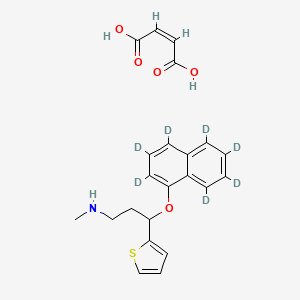
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
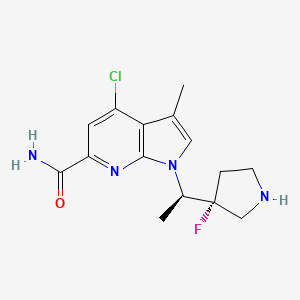
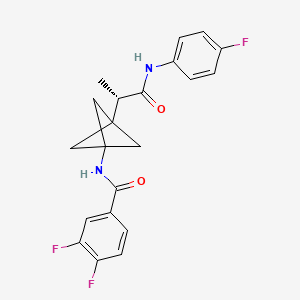
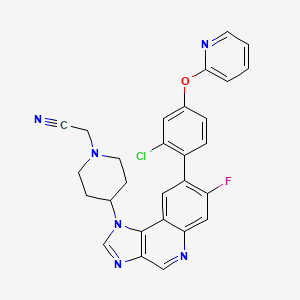


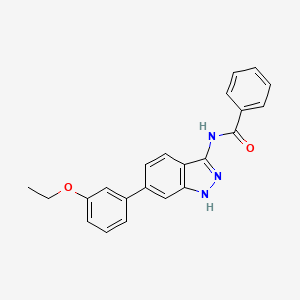
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)


